

# Comparative analysis of adverse event profiles: Ivonescimab vs. other immunotherapies.

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## Comparative Analysis of Adverse Event Profiles: Ivonescimab vs. Other Immunotherapies

A Guide for Researchers and Drug Development Professionals

### Introduction

Ivonescimab (AK112/SMT112) is a first-in-class bispecific antibody that simultaneously targets programmed cell death protein 1 (PD-1) and vascular endothelial growth factor (VEGF). This dual mechanism of action aims to enhance anti-tumor immunity by blocking the PD-1/PD-L1 pathway while also inhibiting tumor angiogenesis through the VEGF pathway. As with all cancer therapies, understanding the adverse event (AE) profile of Ivonescimab is crucial for its clinical development and application. This guide provides a comparative analysis of the adverse event profiles of Ivonescimab versus other established immunotherapies, including PD-1/PD-L1 inhibitors and VEGF inhibitors, based on available clinical trial data.

### Data Presentation: Comparative Adverse Event Profiles

The following tables summarize the incidence of treatment-related adverse events (TRAEs) from key clinical trials comparing Ivonescimab to other immunotherapies. Data is presented for all grades and for grade 3 or higher events, as defined by the Common Terminology Criteria for Adverse Events (CTCAE).

Table 1: Comparison of Adverse Events in the HARMONi-2 Trial (Ivonescimab vs. Pembrolizumab in PD-L1-Positive NSCLC)

Adverse Event Category	Ivonescimab (n=197)	Pembrolizumab (n=199)
Any Grade TRAEs	90%	82%
Grade ≥3 TRAEs	29%	16%
Serious TRAEs	20.8%	16.1%
Immune-Related AEs (Any Grade)	30%	28%
Immune-Related AEs (Grade ≥3)	7%	8%
VEGF-Related AEs (Any Grade)	47.7%	Not Reported
VEGF-Related AEs (Grade ≥3)	10.2%	1.0%
Proteinuria (Any Grade)	Not specified	Not specified
Proteinuria (Grade ≥3)	3%	0%
Hypertension (Any Grade)	Not specified	Not specified
Hypertension (Grade ≥3)	5%	1%
Hemorrhage (Grade ≥3)	1%	1%

Data from the HARMONi-2 trial presented at the IASLC 2024 World Conference on Lung Cancer and published in The Lancet.[\[1\]](#)[\[2\]](#)

Table 2: Comparison of Adverse Events in the HARMONi-6 Trial (Ivonescimab + Chemo vs. Tislelizumab + Chemo in Squamous NSCLC)

Adverse Event Category	Ivonescimab + Chemo (n=266)	Tislelizumab + Chemo (n=266)
Any Grade TRAEs	99.2%	98.5%
Grade ≥3 TRAEs	63.9%	54.3%
Serious TRAEs	32.3%	30.2%
TRAEs Leading to Discontinuation	3.4%	4.2%
TRAEs Leading to Death	3.0%	3.8%
Immune-Related AEs (Any Grade)	27.4%	25.3%
Immune-Related AEs (Grade ≥3)	9.0%	10.2%
VEGF-Related AEs (Any Grade)	Not specified	Not specified
Proteinuria (Any Grade)	27.1%	10.9%
Hemorrhage (Any Grade)	21.4%	9.4%
Hypertension (Any Grade)	10.2%	4.5%
Hemorrhage (Grade ≥3)	1.9%	0.8%

Data from the HARMONi-6 trial presented at the ESMO 2025 Congress and published in The Lancet.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 3: Common Adverse Events with PD-1/PD-L1 Inhibitors (General Profile)

Adverse Event (Any Grade)	Incidence
Fatigue	18.26%
Pruritus	10.61%
Diarrhea	9.47%

Data from a meta-analysis of 125 clinical trials with 20,128 participants.[\[7\]](#)[\[8\]](#)

Table 4: Common Adverse Events with VEGF Inhibitors (General Profile)

Adverse Event (Any Grade)	Incidence Rate (per 1000 person-years)
Nausea and Vomiting	651.7
Hypertension	452.9
Hemorrhage	375.2

Data from a retrospective cohort study of 2,326 patients.[\[9\]](#)

## Experimental Protocols

While the full, detailed protocols for the HARMONi-2 and HARMONi-6 trials are not publicly available, the following methodologies for assessing adverse events are standard in such clinical trials and are based on the information provided in the trial publications and international guidelines.

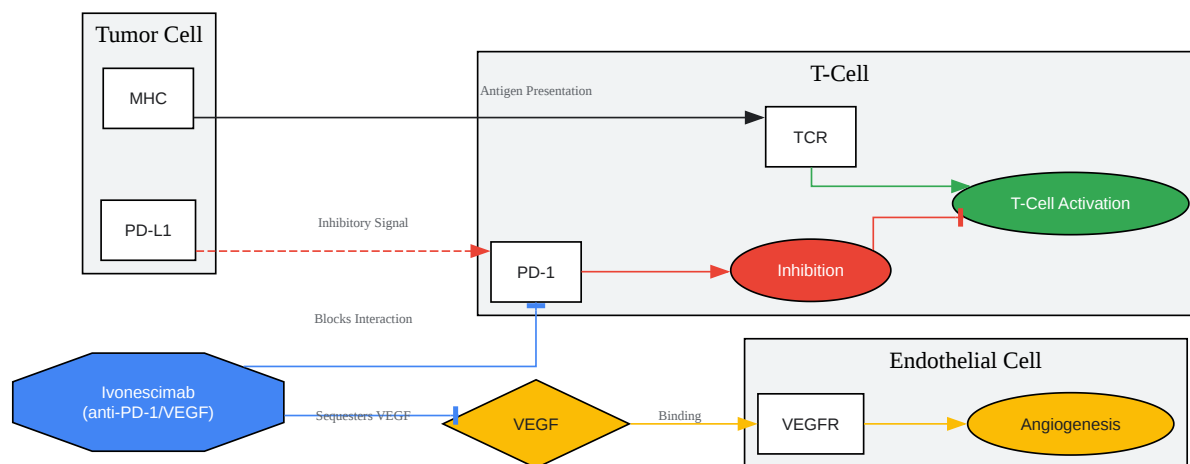
### Adverse Event Monitoring and Reporting:

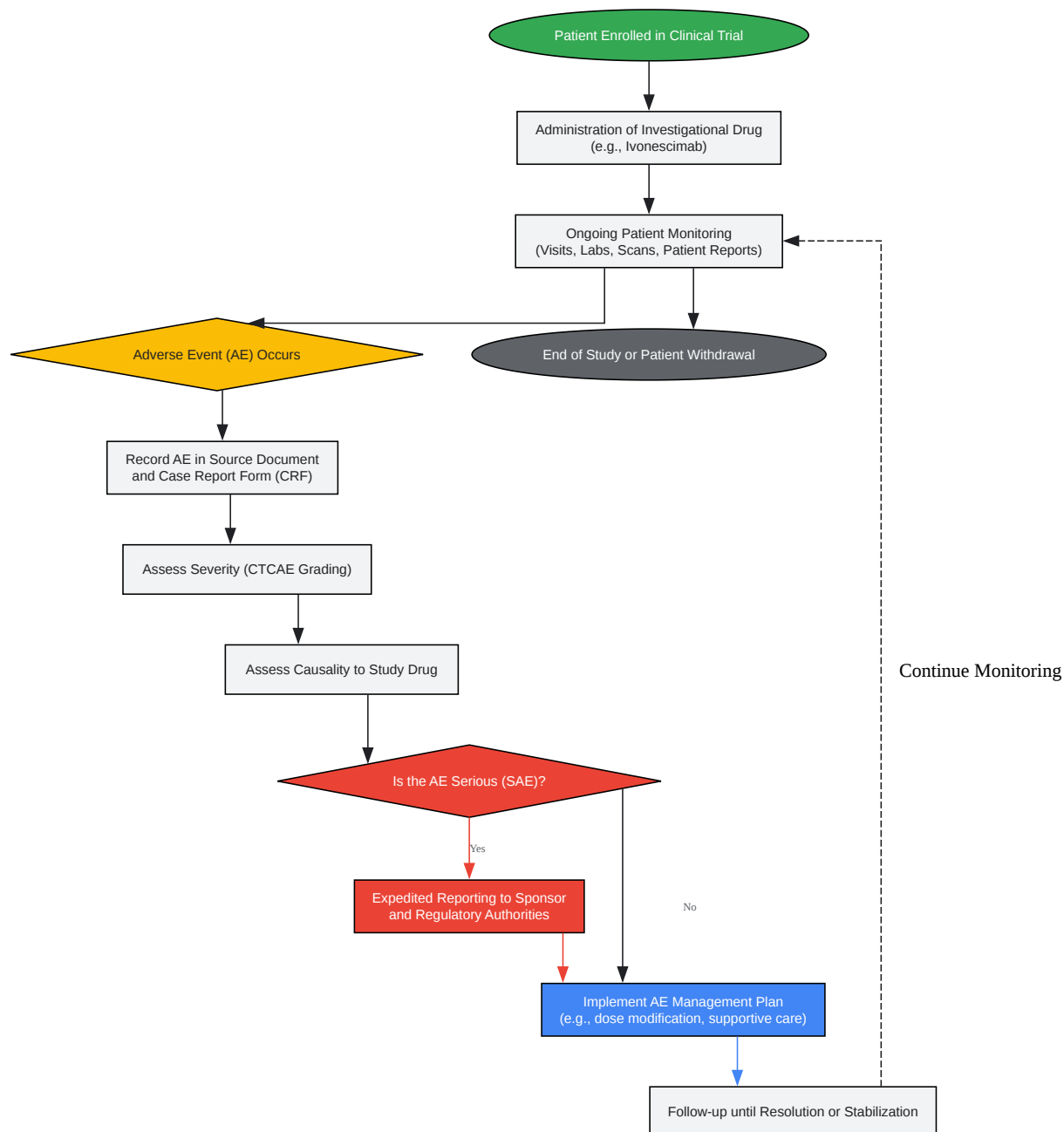
- **Data Collection:** All adverse events (AEs) experienced by study participants are recorded, regardless of their perceived relationship to the study drug. This information is collected through patient interviews, physical examinations, and laboratory assessments at regular intervals throughout the trial.
- **Grading:** The severity of each AE is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[\[7\]](#)[\[10\]](#) This standardized system provides a five-point scale for grading the severity of AEs:
  - **Grade 1:** Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
  - **Grade 2:** Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).

- Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
- Grade 4: Life-threatening consequences; urgent intervention indicated.
- Grade 5: Death related to AE.
- Causality Assessment: The investigator assesses the causal relationship between the study drug and the occurrence of each AE. This is typically categorized as not related, unlikely, possible, probable, or definite.
- Reporting: Serious adverse events (SAEs), which include events that are life-threatening, result in hospitalization or prolonging of existing hospitalization, result in persistent or significant disability/incapacity, or result in a congenital anomaly/birth defect, are required to be reported to the study sponsor and regulatory authorities within a short timeframe. All AEs are documented in the patient's case report form. The monitoring and reporting of AEs in clinical trials adhere to the guidelines set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the ICH E2A guidelines on Clinical Safety Data Management.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Mandatory Visualization

### Signaling Pathways of Ivonescimab





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